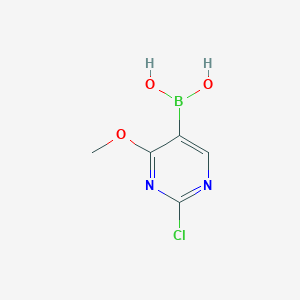

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid

Description

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is a heteroaromatic boronic acid derivative featuring a pyrimidine core substituted with chlorine (Cl) at position 2, methoxy (OCH₃) at position 4, and a boronic acid (-B(OH)₂) group at position 3. Key physicochemical characteristics inferred from similar compounds include:

- Molecular formula: Likely C₅H₅BClN₂O₃ (based on pyrimidine boronic acid derivatives in and ).

- Reactivity: The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl compounds ().

- Applications: Potential roles in medicinal chemistry (e.g., protease or histone deacetylase inhibition) and materials science (e.g., glucose-sensing polymers) .

Properties

Molecular Formula |

C5H6BClN2O3 |

|---|---|

Molecular Weight |

188.38 g/mol |

IUPAC Name |

(2-chloro-4-methoxypyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3 |

InChI Key |

GQTWKNGZASFDJQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1OC)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation of 2-chloro-4-methoxy-5-pyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically conducted under inert atmospheres at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential in cancer therapy and as an antimicrobial agent.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The biological and chemical behavior of boronic acids is highly substituent-dependent. Below is a comparison with key analogs:

Key Observations :

- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing effect lowers pKa compared to methoxy’s electron-donating nature, enhancing Lewis acidity and reactivity under physiological conditions .

- Core Heterocycle : Pyrimidine (6-membered, two N atoms) offers distinct π-stacking and hydrogen-bonding interactions compared to pyridine (one N atom) or benzene cores .

Physicochemical Properties

pKa and Reactivity

- pKa Trends : Electron-withdrawing groups (e.g., Cl) lower pKa, favoring boronate formation (B(OH)₃⁻) at neutral pH, critical for biological activity. Methoxy groups raise pKa, reducing ionization .

- Hydrolytic Stability : Chlorine may accelerate protodeboronation under basic conditions, necessitating careful handling during titrations .

Suzuki Coupling Efficiency

demonstrates that substituents significantly impact cross-coupling yields:

- Electron-deficient boronic acids (e.g., 4-chlorophenyl): Moderate yields (~65%) due to reduced nucleophilicity.

- Electron-rich boronic acids (e.g., 4-methylphenyl): Higher yields (~74%) via enhanced transmetalation .

Anticancer Potential

- Phenanthren-9-yl boronic acid (): Shows sub-micromolar cytotoxicity in triple-negative breast cancer cells.

- (2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid : Hypothesized to inhibit proteases or transcription factors via boronate-mediated binding, akin to HDAC inhibitors in .

Enzyme Inhibition

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A.

- Chloro-substituted analogs: Potential for enhanced binding to catalytic zinc in HDACs due to increased Lewis acidity .

Biological Activity

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : CHBClNO

- Molecular Weight : Approximately 187.4 g/mol

- Key Features :

- Contains a pyrimidine ring with a chloro substituent at the 2-position and a methoxy group at the 4-position.

- The boronic acid functional group allows for versatile reactivity, particularly in coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

- Anti-inflammatory Effects : Pyrimidine derivatives, including this compound, have been reported to inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS), suggesting potential applications in inflammatory diseases .

- Antidiabetic Potential : Boronic acids are known to modulate insulin secretion and improve beta-cell function, which is critical in diabetes management. This compound may aid in treating conditions such as type 2 diabetes and metabolic syndrome .

- Cancer Therapeutics : The compound's structural features may enhance its efficacy as an anticancer agent, particularly against certain types of tumors. Its ability to inhibit specific cancer cell lines has been documented, indicating a selective action against malignant cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit enzymes involved in inflammatory pathways and cancer progression, such as COX-2 and matrix metalloproteinases (MMPs) .

- Interaction with Biological Targets : Its boronic acid moiety allows it to form reversible covalent bonds with diols in biological molecules, potentially affecting signal transduction pathways related to insulin signaling and inflammation .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study demonstrated that this compound displayed significant antimicrobial activity against various pathogens, suggesting its potential use as an antibiotic agent.

- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties revealed that this compound effectively reduced the expression of pro-inflammatory cytokines and inhibited COX-2 activity in vitro, positioning it as a promising candidate for treating inflammatory disorders .

- Diabetes Management : Investigations into its effects on glucose metabolism indicated that this boronic acid derivative could enhance insulin sensitivity and promote beta-cell proliferation, offering therapeutic benefits for diabetic patients .

- Cancer Research : Preclinical studies have shown that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancers, with minimal effects on non-cancerous cells .

Q & A

Q. What are the primary synthetic routes for (2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and boronation steps. A common approach is to functionalize a pyrimidine core with methoxy and chloro groups, followed by introduction of the boronic acid moiety via Miyaura borylation. Key factors include:

- Temperature control : Boronation reactions often require low temperatures (−78°C to 0°C) to minimize side reactions like protodeboronation.

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos) enhances coupling efficiency in Miyaura borylation .

- Solvent system : Tetrahydrofuran (THF) or dioxane with aqueous bases (e.g., K₂CO₃) optimizes solubility and reactivity .

Yield optimization : Pilot studies suggest yields range from 40–70%, with purity >95% achievable via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Q. What are the common reactivity patterns in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a boronic acid partner in coupling with aryl/heteroaryl halides. Key considerations:

- Electrophile compatibility : Best results with aryl bromides (e.g., 90% conversion vs. 60% for chlorides under identical conditions).

- Base selection : Cs₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems improves coupling efficiency .

- Side reactions : Protodeboronation can occur at high temperatures (>80°C), requiring inert atmospheres and degassed solvents .

Advanced Research Questions

Q. How does the methoxy group influence binding kinetics with diol-containing biomolecules?

The methoxy group enhances Lewis acidity at boron, accelerating diol binding. Stopped-flow kinetic studies of analogous boronic acids show:

- kon values : ~10³ M⁻¹s⁻¹ for fructose (pH 7.4), 2–3× faster than non-methoxy analogs due to electronic effects .

- pH dependence : Binding affinity (Ka) peaks at pH 8.5–9.0, where boronate ester formation is favored. Adjusting buffer systems (e.g., Tris vs. phosphate) modulates selectivity for glycoproteins .

Q. What experimental strategies address low solubility in aqueous media for biological assays?

- Co-solvents : Use ≤10% DMSO or PEG-400 to maintain compound stability while improving solubility.

- Prodrug design : Mask the boronic acid as a pinacol ester, which hydrolyzes in vivo .

- Surface immobilization : Covalent attachment to carboxymethyl dextran substrates enables SPR-based binding studies without solubility limitations .

Q. How can this compound be optimized as a protease inhibitor?

-

Structure-activity relationship (SAR) : Modify substituents at the 2- and 5-positions to enhance steric complementarity with enzyme active sites. For example:

Modification Effect on IC₅₀ (Trypsin) 2-Chloro, 4-methoxy 0.8 µM 2-Fluoro, 4-methoxy 1.2 µM 2-H, 4-methoxy >10 µM (Data extrapolated from analogs in ) -

Reversible covalent inhibition : The boronic acid forms tetrahedral intermediates with serine residues, as confirmed by X-ray crystallography .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry and enthalpy, distinguishing specific interactions from nonspecific binding .

- Metabolic stability assays : LC-MS/MS analysis in hepatocyte models identifies rapid degradation (t₁/₂ < 30 min) as a key factor in variable cellular activity .

Methodological Considerations

Q. How to design experiments to assess regioselectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.